3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrazole ring, and a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized from sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The trifluoromethyl group is introduced using trifluoroacetyl chloride as the acylating reagent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of flow reactors and continuous synthesis methods can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or mechanical characteristics.
Biological Research: The compound can be used to study the effects of trifluoromethyl groups on biological systems and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The bicyclic system and pyrazole ring contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- 5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole
- 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
Uniqueness
3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid stands out due to its complex structure, which combines a trifluoromethyl group, a pyrazole ring, and a bicyclic system. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13F3N4O4S |
---|---|
Molecular Weight |
390.34 g/mol |
IUPAC Name |
3-methyl-7-[[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3N4O4S/c1-5-4-26-12-8(11(23)21(12)9(5)13(24)25)18-10(22)6-3-7(14(15,16)17)19-20(6)2/h3,8,12H,4H2,1-2H3,(H,18,22)(H,24,25) |
InChI Key |
DKRCWUMYQNGXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C3=CC(=NN3C)C(F)(F)F)SC1)C(=O)O |
Origin of Product |
United States |
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